2-(2,4,5-Trimethoxyphenyl)acetaldehyde 2-(2,4,5-Trimethoxyphenyl)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 22973-79-1
VCID: VC3275590
InChI: InChI=1S/C11H14O4/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h5-7H,4H2,1-3H3
SMILES: COC1=CC(=C(C=C1CC=O)OC)OC
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol

2-(2,4,5-Trimethoxyphenyl)acetaldehyde

CAS No.: 22973-79-1

Cat. No.: VC3275590

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4,5-Trimethoxyphenyl)acetaldehyde - 22973-79-1

Specification

CAS No. 22973-79-1
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name 2-(2,4,5-trimethoxyphenyl)acetaldehyde
Standard InChI InChI=1S/C11H14O4/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h5-7H,4H2,1-3H3
Standard InChI Key GQVQIDNOGMVDMN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1CC=O)OC)OC
Canonical SMILES COC1=CC(=C(C=C1CC=O)OC)OC

Introduction

Chemical Identity and Physical Properties

Chemical Identification

2-(2,4,5-Trimethoxyphenyl)acetaldehyde is a trimethoxylated phenylacetaldehyde derivative with distinctive chemical properties. It exists as part of a family of trimethoxyphenyl compounds that have received attention for their potential biological activities and synthetic utility. The molecule consists of a benzene ring with three methoxy groups at the 2, 4, and 5 positions, and an acetaldehyde side chain.

The basic chemical identifiers for this compound are presented in the following table:

ParameterValue
Chemical Name2-(2,4,5-Trimethoxyphenyl)acetaldehyde
CAS Number22973-79-1
MDL NumberMFCD10566817
Molecular FormulaC₁₁H₁₄O₄
Molecular Weight210.23 g/mol
Standard PurityNot less than 95%

The compound belongs to the broader category of "Specialty & Miscellaneous Aromatics" and has applications in various research domains . The molecular structure features a phenyl ring substituted with methoxy groups at the 2, 4, and 5 positions, providing distinct chemical reactivity compared to other trimethoxyphenyl isomers.

Physical Properties and Characteristics

While specific physical data for 2-(2,4,5-Trimethoxyphenyl)acetaldehyde is somewhat limited in current literature, properties can be estimated based on its structural isomer 2-(3,4,5-trimethoxyphenyl)acetaldehyde, which has been more extensively characterized. These compounds share identical molecular weights and similar functional groups, though their physical properties may differ slightly due to the different substitution patterns.

The isomeric compound 2-(3,4,5-trimethoxyphenyl)acetaldehyde displays the following physical properties, which may serve as a reference point:

Physical PropertyValue
Density1.089-1.097 g/cm³
Boiling Point313.4-318.4°C at 760 mmHg
Flash Point132.8-136.6°C
Refractive Index1.496
Vapor Pressure0.000497 mmHg at 25°C
AppearanceCrystalline solid (when pure)
SolubilitySoluble in organic solvents (ether, alcohol); insoluble in water
Storage ConditionsRecommended at 2-8°C

The physical state of 2-(2,4,5-Trimethoxyphenyl)acetaldehyde is typically a crystalline solid at room temperature, and it possesses a characteristic fragrant odor, as is common with many aromatic aldehydes . The compound generally requires cool storage conditions to maintain stability and prevent oxidation of the aldehyde group.

Synthesis Methods

Oxidation of Corresponding Alcohols

One potential method involves the oxidation of 2-(2,4,5-trimethoxyphenyl)ethanol to produce the corresponding aldehyde. This approach typically employs oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)/sodium hypochlorite systems.

Darzens Glycidic Ester Condensation

The Darzens condensation represents another viable synthetic route, similar to the approach documented for the 3,4,5-trimethoxy isomer. This method would involve reacting 2,4,5-trimethoxybenzaldehyde with ethyl chloroacetate in the presence of a strong base such as sodium ethoxide, followed by hydrolysis and decarboxylation steps to yield the desired aldehyde .

The reaction sequence for this approach would typically proceed as follows:

  • Formation of a glycidic ester intermediate from 2,4,5-trimethoxybenzaldehyde and ethyl chloroacetate

  • Hydrolysis of the glycidic ester under acidic conditions

  • Decarboxylation to produce the target 2-(2,4,5-trimethoxyphenyl)acetaldehyde

Oxidative Cleavage of Olefins

Another potential synthetic approach involves the hydroxylation of 2,4,5-trimethoxyallylbenzene with a cold potassium permanganate solution to form a diol intermediate, followed by oxidative cleavage using either periodic acid or lead tetraacetate. This method has been documented for the synthesis of the 3,4,5-trimethoxy isomer and could be adapted for the 2,4,5-trimethoxy variant .

The documented yield for similar reactions with the 3,4,5-trimethoxy isomer ranges from approximately 50-53%, suggesting moderate efficiency for these synthetic approaches .

Applications and Uses

Research and Development Applications

2-(2,4,5-Trimethoxyphenyl)acetaldehyde finds its primary applications in research and development settings, particularly in organic synthesis and medicinal chemistry. The compound serves as a valuable building block for the construction of more complex molecular structures.

Pharmaceutical Intermediates

Trimethoxyphenyl compounds have garnered interest in pharmaceutical research due to their potential biological activities. The 2,4,5-trimethoxy substitution pattern appears in various bioactive molecules, suggesting potential applications for this aldehyde as a synthetic intermediate in drug discovery programs.

Similar trimethoxyphenyl derivatives have been explored in the design and synthesis of compounds with various biological activities. For example, research has investigated trimethoxyphenyl-linked heterocyclic systems for potential pharmacological applications . While these studies primarily focused on 3,4,5-trimethoxy derivatives, the principles could potentially be extended to the 2,4,5-trimethoxy isomer as well.

Fragrance and Flavor Industry

Given the characteristic fragrant properties often associated with aromatic aldehydes, 2-(2,4,5-Trimethoxyphenyl)acetaldehyde may have potential applications in the fragrance and flavor industry. Similar compounds are utilized for their olfactory properties in perfumery and as flavor components .

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